molecular formula C13H25BrN2O5 B1667877 Bromoacetamido-PEG2-Boc-amine CAS No. 182244-33-3

Bromoacetamido-PEG2-Boc-amine

Cat. No.: B1667877
CAS No.: 182244-33-3
M. Wt: 369.25 g/mol
InChI Key: BLSNVTJXXUWHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetamido-PEG2-Boc-amine is a polyethylene glycol derivative that contains a tert-butoxycarbonyl (Boc) protected amine and a bromide group. The Boc group can be deprotected under mild acidic conditions to yield a free amine, while the bromide group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves the following steps:

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromoacetamido-PEG2-Boc-amine has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.

    Biology: Employed in the conjugation of biomolecules such as proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG2-Boc-amine primarily involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing the compound to react with various nucleophiles. The deprotection of the Boc group yields a free amine, which can further participate in conjugation reactions. These properties make it a versatile reagent in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

    Bromoacetamido-PEG3-Boc-amine: Contains an additional ethylene glycol unit, providing a longer spacer.

    Bromoacetamido-PEG4-Boc-amine: Further extends the polyethylene glycol chain, enhancing solubility and flexibility.

    Bromoacetamido-PEG-Boc-amine: Variants with different chain lengths and functional groups

Uniqueness: Bromoacetamido-PEG2-Boc-amine is unique due to its balanced chain length, which provides optimal solubility and reactivity. The combination of a Boc-protected amine and a bromide group makes it highly versatile for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNVTJXXUWHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG2-Boc-amine
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG2-Boc-amine
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG2-Boc-amine
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG2-Boc-amine
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG2-Boc-amine
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG2-Boc-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.